![molecular formula C20H16FN3O3S2 B2773182 (3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894681-59-5](/img/structure/B2773182.png)

(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

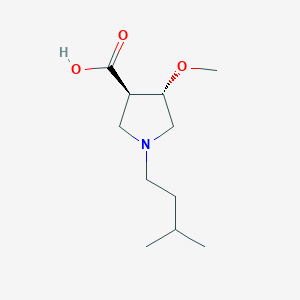

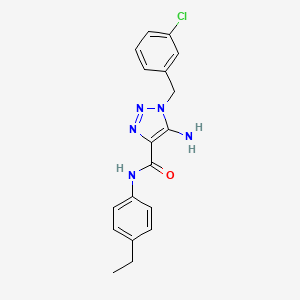

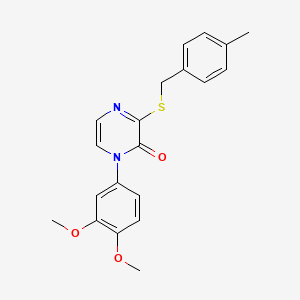

(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescence and Computational Analysis

Recent studies have demonstrated the synthesis and analysis of new fluorescent compounds that show strong solid-state fluorescence. These compounds, including various derivatives related closely in structure to the compound , were synthesized in good yields and displayed unique absorption and emission properties. The solid-state fluorescence of these compounds makes them potential candidates for applications in fluorescence microscopy and imaging technologies, aiding in biological and chemical research for labeling and tracking purposes. The quantitative reproduction of their properties through ab initio quantum-chemical calculations further underscores their potential in computational chemistry and material science (Yokota et al., 2012).

Antimicrobial Activities

Another significant application lies in the antimicrobial potential of related compounds synthesized from pyridinyl and fluoro-benzaldehyde derivatives. These compounds have been evaluated for their antimicrobial activity against a variety of pathogens. The research indicates that synthesized compounds demonstrate good to moderate activity, highlighting their relevance in developing new antimicrobial agents. Such studies contribute significantly to the pharmaceutical industry, especially in the search for novel therapeutics against resistant microbial strains (Bayrak et al., 2009).

Anticancer Activity

Further research into Co(II) complexes of derivatives similar to the compound of interest has revealed promising anticancer properties. These complexes have been studied for their structure and fluorescence quenching with dyes, alongside in vitro cytotoxicity studies in human breast cancer cell lines. The findings suggest potential applications in cancer research, particularly in the development of novel anticancer drugs. The exploration of these complexes' anticancer activity provides a pathway for further research into targeted cancer therapies (Vellaiswamy & Ramaswamy, 2017).

Synthesis of Novel Heterocycles

The compound has also played a role in the synthesis of novel heterocycles, showcasing its versatility in organic synthesis. Research focused on the development of thieno-fused five- and six-membered nitrogen and oxygen heterocycles illustrates the compound's utility in creating diverse molecular structures. These heterocycles have applications in drug discovery, materials science, and as intermediates in the synthesis of complex organic molecules. The successful synthesis of these heterocycles opens up new avenues in the design and development of functional materials and pharmaceuticals (Acharya et al., 2017).

Wirkmechanismus

Target of Action

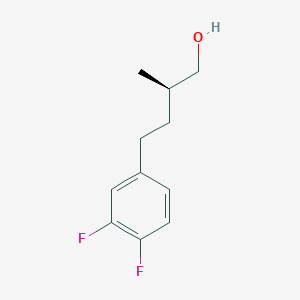

The primary target of F3411-1250 is the Estrogen Receptor (ER) . The ER is a well-established target for the treatment of breast cancer, with the majority of patients presenting as ER-positive (ER + ) .

Mode of Action

F3411-1250 is a Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) . It binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .

Biochemical Pathways

The compound’s action on the ER leads to the inhibition of ER-driven transcriptional activity. This affects the expression of hundreds of target genes, many of which are involved in cell-cycle progression and cellular growth .

Pharmacokinetics

F3411-1250 has superior pharmacokinetic properties relative to other ER antagonists. It is orally bioavailable and has brain penetrance . This means it can be administered orally and can cross the blood-brain barrier, making it potentially effective in treating brain metastases.

Result of Action

The action of F3411-1250 results in the inhibition of ER-positive breast cancer models. It has demonstrated preclinical efficacy exceeding other ER antagonists in wild-type models, ESR1-mutant models, and tamoxifen in intracranial xenografts .

Eigenschaften

IUPAC Name |

(3Z)-1-[(4-fluorophenyl)methyl]-2,2-dioxo-3-[(pyridin-2-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S2/c21-15-6-4-14(5-7-15)13-24-17-8-10-28-20(17)19(25)18(29(24,26)27)12-22-11-16-3-1-2-9-23-16/h1-10,12,22H,11,13H2/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSRNLLCTNJTKG-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)